Cy5.5Carboxylicacids(methyl)

Description

Significance of Cyanine (B1664457) Dye Derivatives in Biomedical Sciences

Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. mdpi.com This structure gives them unique photophysical properties, including high molar extinction coefficients, moderate to high fluorescence quantum yields, and structurally tunable absorption and emission wavelengths. mdpi.commedchemexpress.com

The significance of cyanine dye derivatives in biomedical sciences is vast and multifaceted:

Bioimaging: Their brightness and photostability make them excellent labels for various biomolecules, including proteins, antibodies, peptides, and nucleic acids. rug.nlcrimsonpublishers.comresearchgate.net

Near-Infrared (NIR) Window Application: Many cyanine dyes, including the Cy5, Cy5.5, and Cy7 series, absorb and emit light in the NIR region (650–900 nm). crimsonpublishers.com This "optical window" in biological tissues minimizes photon scattering, light absorption by endogenous molecules like hemoglobin and water, and background autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios in in-vivo imaging. nih.govresearchgate.netrsc.org

Structural Versatility: The cyanine scaffold is highly malleable, with multiple sites available for chemical modification. crimsonpublishers.comcrimsonpublishers.com This allows for the attachment of various functional groups to alter solubility, introduce bio-conjugation capabilities, or create "smart" probes that respond to specific physiological parameters like pH. crimsonpublishers.com

Historical Context and Evolution of Near-Infrared Fluorescent Probes

The use of fluorescence in biological research has a long history, but early probes were largely limited to the visible spectrum. This presented challenges for in-vivo studies due to the aforementioned issues of light scattering and high tissue autofluorescence. nih.gov The development of NIR fluorescent probes represented a major leap forward, enabling clearer and deeper imaging of biological processes within living organisms. rsc.orgrsc.org

The evolution of NIR probes began with relatively simple dyes, such as Indocyanine Green (ICG), which was approved by the FDA for clinical use and initially used as a blood-pooling agent. nih.gov While groundbreaking, ICG has limitations, including low quantum yield and instability in aqueous solutions. crimsonpublishers.com This spurred the development of new generations of NIR dyes, predominantly based on the cyanine scaffold. Researchers have focused on creating probes with improved photostability, higher quantum yields, and better water solubility. nih.gov A key innovation has been the introduction of specific functional groups to create reactive dyes for covalent labeling or activatable probes that only fluoresce upon interaction with a specific target, such as an enzyme. researchgate.netrsc.org

Rationale for Research Focus on Cy5.5 Carboxylic Acid

Cy5.5 Carboxylic Acid is a focal point of research due to its strategic combination of desirable NIR fluorescence properties and a versatile chemical handle. It is a non-sulfonated, non-activated dye with good solubility in organic solvents like DMSO and DMF. broadpharm.comapexbt.com

The primary rationale for its use is the presence of the carboxylic acid group. This functional group itself is not typically reactive with biomolecules under physiological conditions, making the dye useful as a stable, non-reactive control fluorophore. broadpharm.comlumiprobe.com However, the true power of the carboxylic acid lies in its ability to be chemically activated. It is a direct precursor for the synthesis of more reactive derivatives, most notably N-hydroxysuccinimidyl (NHS) esters. apexbt.comaatbio.comacebiolab.com

This activated Cy5.5 NHS ester readily reacts with primary amine groups (-NH2) found on proteins, peptides, and modified oligonucleotides, forming stable covalent bonds. fishersci.atglpbio.com This two-step approach—starting with the stable carboxylic acid and converting it to a reactive ester immediately before use—provides a robust and controllable method for labeling a wide array of biological targets for advanced imaging and diagnostic applications. acebiolab.comresearchgate.net

Table 1: Physicochemical Properties of Cy5.5 Carboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C40H43ClN2O2 | broadpharm.com |

| Molecular Weight | 619.3 g/mol | broadpharm.com |

| Excitation Maximum (λex) | ~673-675 nm | broadpharm.comapexbt.com |

| Emission Maximum (λem) | ~693-707 nm | broadpharm.comapexbt.com |

| Extinction Coefficient | ~209,000 cm⁻¹M⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield (ΦF) | ~0.20 | broadpharm.com |

| Solubility | Good in DMSO, DMF, DCM; Limited in water | broadpharm.comapexbt.com |

Overview of Key Research Areas and Methodological Innovations

Research utilizing Cy5.5 Carboxylic Acid and its derivatives spans numerous areas of biomedical science, driven by continuous methodological innovation.

Key Research Areas:

Oncology and Tumor Imaging: Cy5.5-labeled probes are extensively used to visualize tumors in vivo. This can involve conjugating the dye to targeting moieties like RGD peptides that bind to integrins overexpressed on cancer cells, or to antibodies that recognize tumor-specific antigens. nih.govrsc.org Studies have demonstrated that Cy5.5-labeled agents can clearly delineate tumors from surrounding healthy tissue. apexbt.comglpbio.com

Enzyme Activity Sensing: Activatable probes have been designed where the fluorescence of Cy5.5 is initially quenched. Upon cleavage by a specific enzyme, such as a matrix metalloproteinase (MMP) or cathepsin, the quenching is relieved, and a strong fluorescent signal is produced at the site of enzyme activity. rsc.org This allows for the real-time imaging of disease-related enzymatic processes.

Targeted Drug Delivery: By attaching Cy5.5 to nanoparticles or drug-delivery systems, researchers can track their biodistribution, accumulation at the target site, and subsequent release of therapeutic agents. crimsonpublishers.com

Biomarker Detection: Probes have been developed to detect key biomarkers, such as PD-L1 on the surface of immune and cancer cells, providing insights into the tumor microenvironment and guiding immunotherapy strategies. nih.gov

Methodological Innovations:

Fluorescence Resonance Energy Transfer (FRET): Cy5.5 is often used as a FRET acceptor in combination with a suitable donor fluorophore (like Cy3 or Cy5). rsc.orgresearchgate.net FRET-based probes can be designed to report on molecular interactions, conformational changes in proteins, or cleavage events with high sensitivity.

Multimodality Imaging: Cy5.5 has been incorporated into dual-modality probes, for instance by loading the dye into iron oxide nanoparticles, to enable both fluorescence and magnetic resonance imaging (MRI) of a target. nih.gov

Advanced Synthesis: Significant effort has gone into optimizing the synthesis of functionalized cyanine dyes like Cy5.5 Carboxylic Acid and its derivatives to improve yields and create a diverse toolbox of labeling reagents. mdpi.comnih.govnih.gov

Table 2: Selected Research Applications of Cy5.5 Derivatives

| Research Area | Probe Design Principle | Target / Application | Source(s) |

| Tumor Imaging | Cy5.5-NHS ester conjugated to a deoxyglucose analog | Glucose transporter (GLUT) overexpressed in tumors | apexbt.com |

| Enzyme Sensing | Self-quenched polymer backbone with multiple Cy5.5 dyes | Cleavage by cathepsins releases fluorescent fragments | rsc.org |

| Peptide-based Targeting | Cy5.5 conjugated to c(RGDyK) peptide | αvβ3 integrin on tumor xenografts | nih.gov |

| Immune Checkpoint Imaging | Cy5.5 conjugated to a PD-L1 targeting peptide | In vivo detection of PD-L1 expression | nih.gov |

| Oligonucleotide Probes | Cy5.5-labeled DNA probe with a quencher | Detection of bacterial nucleases | google.com |

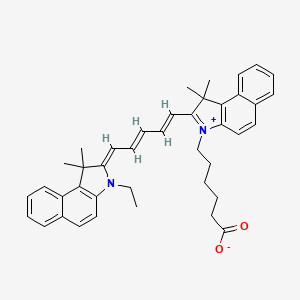

Structure

3D Structure

Properties

Molecular Formula |

C41H44N2O2 |

|---|---|

Molecular Weight |

596.8 g/mol |

IUPAC Name |

6-[2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate |

InChI |

InChI=1S/C41H44N2O2/c1-6-42-33-26-24-29-17-12-14-19-31(29)38(33)40(2,3)35(42)21-9-7-10-22-36-41(4,5)39-32-20-15-13-18-30(32)25-27-34(39)43(36)28-16-8-11-23-37(44)45/h7,9-10,12-15,17-22,24-27H,6,8,11,16,23,28H2,1-5H3 |

InChI Key |

XHNFYBRWKPLWGL-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)[O-])(C)C |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)[O-])(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for Research Applications

Advanced Synthetic Routes to Cy5.5Carboxylicacids(methyl) Derivatives

The synthesis of Cy5.5-carboxylic acid methyl esters and their derivatives is a critical process for creating fluorescent probes used in a wide array of biomedical research applications. These advanced synthetic routes are designed to produce high-purity, functionalized cyanine (B1664457) dyes with tailored properties for specific labeling and imaging tasks.

Regioselective Functionalization for Carboxylic Acid Introduction

The introduction of a carboxylic acid group onto the cyanine dye structure is a key step that allows for subsequent conjugation to biomolecules. This is often achieved through the use of precursors bearing the desired functional group. A common strategy involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a polymethine bridge-forming reagent. unito.it To introduce a carboxylic acid, one of the heterocyclic precursors is typically functionalized with a protected carboxyl group or a group that can be converted to a carboxylic acid.

One established method for creating asymmetric cyanine dyes, including those with carboxylic acid functionality, involves a stepwise approach where different indoleninium or benzindoleninium moieties are condensed onto a polymethine chain. nih.gov While this method allows for precise control over the final structure, it can result in lower yields and the formation of undesired symmetric dye byproducts. nih.gov

A more efficient approach for synthesizing monofunctional carbocyanine dyes involves the preparation of a malonaldehyde dianil intermediate that already contains the desired functional group. nih.gov For instance, methyl 5,5-dimethoxyvalerate can be converted to a carboxylic acid intermediate via a Vilsmeier-Haack-Arnold aminoformylation, followed by hydrolysis. nih.gov This intermediate is then used to create the functionalized polymethine chain.

Solid-phase synthesis has also emerged as a powerful technique for producing asymmetric cyanine dyes with higher yields and purity. tsijournals.com This method involves immobilizing one of the heterocyclic precursors on a solid support, which simplifies purification steps and minimizes the formation of symmetric byproducts. tsijournals.com

Strategies for Asymmetric Carbocyanine Synthesis

The synthesis of asymmetric carbocyanine dyes like Cy5.5 derivatives, where the two heterocyclic nuclei are different, presents unique challenges, primarily the concurrent formation of symmetric side products. researchgate.net To address this, several multistep methods have been developed. The "aldehyde method" and the "hemicyanine method" are two prominent strategies for creating tri-, penta-, and heptamethine asymmetric dyes. researchgate.net

In a typical one-pot synthesis of symmetric cyanine dyes, two equivalents of a quaternary ammonium salt are condensed with a polymethine chain linker. unito.it For asymmetric synthesis, this can be adapted by using two different heterocyclic precursors. However, controlling the reaction to favor the desired asymmetric product over the two possible symmetric ones is difficult, often leading to low yields of the target molecule. unito.it

Microwave-assisted synthesis has been shown to be a rapid and efficient one-pot procedure for producing both symmetrical and unsymmetrical cyanine dyes in near-quantitative yields. acs.org This method offers a significant advantage in reducing reaction times and improving yields for cyanine dyes bearing a carboxylic acid group for functionalization. acs.org

Preparation of Reactive Esters for Conjugation (e.g., N-Hydroxysuccinimide esters)

To facilitate the covalent attachment of Cy5.5-carboxylic acid to biomolecules, the carboxylic acid group is often activated as a reactive ester. N-Hydroxysuccinimide (NHS) esters are widely used for this purpose due to their reactivity with primary amino groups under mild conditions, forming stable amide bonds. amerigoscientific.com

The preparation of Cy5.5 NHS ester involves the reaction of Cy5.5-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.cominstras.com The reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govaatbio.com The resulting NHS ester can then be purified and stored for later use in labeling reactions with proteins, peptides, or oligonucleotides. nih.govapexbt.com

The efficiency of the labeling reaction depends on factors such as the pH of the reaction buffer, which is typically maintained between 8.5 and 9.5 to ensure the nucleophilicity of the amine groups on the biomolecule. aatbio.com

Tailoring Spectroscopic Characteristics through Structural Modification

The photophysical properties of cyanine dyes, such as their absorption and emission wavelengths, fluorescence quantum yield, and photostability, can be finely tuned by modifying their chemical structure. These modifications are crucial for developing probes with optimal performance for specific imaging applications.

Influence of Heterocyclic Moieties on Conjugated Systems

The nature of the heterocyclic rings at the ends of the polymethine chain significantly impacts the spectroscopic properties of cyanine dyes. researchgate.netmdpi.com The heterocycles act as electron donors and acceptors, and their electron-donating or -withdrawing nature influences the energy levels of the molecule's frontier orbitals. researchgate.net

For example, replacing a benzothiazole (B30560) heterocycle in a symmetrical monomethine cyanine dye with a benz[c,d]indole moiety results in a substantial red shift of the maximum absorption wavelength (λmax) by over 100 nm. mdpi.com This is attributed to the different electronic properties of the benz[c,d]indole system. mdpi.com Similarly, the use of different heterocyclic moieties such as quinoline (B57606), benzoxazole, and dimethyl indole (B1671886) leads to variations in the optical and energy profiles of the resulting dyes. researchgate.net The introduction of electron-withdrawing substituents, like halogens, on the heterocyclic ring can lead to more favorable optical properties, including higher quantum yields and molar absorptivity. researchgate.net

Furthermore, the structure of the heterocyclic moiety can influence the dye's tendency to aggregate. Asymmetric cyanine dyes with two different heterocycles generally exhibit less aggregation than their symmetric counterparts. researchgate.net

Impact of Orthogonal N-Indole Substituents on Photophysical Properties

Modifications to the N-indole substituents of asymmetric Cy5 dyes have a profound effect on their photophysical and physicochemical properties. researchgate.nettum.de These substituents, which are not directly part of the conjugated polymethine chain, can influence fluorescence brightness, photostability, lipophilicity, and serum binding. researchgate.nettum.de

For instance, the introduction of sulfonate groups as N-indole substituents has been shown to enhance fluorescence brightness and photostability while reducing lipophilicity and the tendency to form non-fluorescent aggregates. researchgate.nettum.de Conversely, adding benzene (B151609) moieties leads to a bathochromic shift (a shift to longer wavelengths) of 10–20 nm, but it also increases lipophilicity and serum binding, while negatively impacting brightness and photostability. tum.de

Table of Spectroscopic Properties of Modified Cyanine Dyes

| Dye Modification | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Key Observations |

| Benzothiazole to Benz[c,d]indole mdpi.com | >100 nm red shift | - | - | - | Significant bathochromic shift due to altered heterocycle. |

| Methoxy substituted indole mdpi.com | - | - | 24,800 | - | Lower molar absorptivity due to electron-donating group. |

| Sulfonate N-indole substituent researchgate.nettum.de | - | - | - | Enhanced | Increased brightness and photostability, reduced lipophilicity. |

| Benzene N-indole substituent tum.de | 10-20 nm red shift | - | 740 - 42,900 | Reduced | Increased lipophilicity and serum binding, decreased brightness. |

| sulfo-Cy5 carboxylic acid mdpi.com | 646 | 661 | 128,825 (log ε = 5.11) | 0.27 | High molar absorptivity, emission in the NIR region. |

Rational Design for Optimized Absorption and Fluorescence Spectra

The optical properties of cyanine dyes, including Cy5.5 derivatives, are not static; they can be precisely tuned through rational chemical design. mdpi.com This fine-tuning is crucial for developing probes for specific research applications, such as multiplex imaging or Förster Resonance Energy Transfer (FRET), where precise spectral overlap is required. The rational design of these dyes involves theoretical considerations and targeted chemical modifications to understand and predict their absorption and fluorescence characteristics. mdpi.com The core principle behind this tunability lies in altering the electronic structure of the molecule, which directly influences the energy of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. chinesechemsoc.org

Key strategies for optimizing the absorption and fluorescence spectra of cyanine dyes like Cy5.5 include:

Modification of the Polymethine Chain: The length of the conjugated polymethine bridge connecting the two heterocyclic nuclei is the primary determinant of the dye's absorption and emission wavelength. mdpi.commdpi.com Extending the chain—for instance, moving from a trimethine (Cy3) to a pentamethine (Cy5) or a heptamethine (Cy7) structure—shifts the spectra to longer wavelengths (a bathochromic or red shift). mdpi.com This is because a longer conjugated system delocalizes the π-electrons more effectively, lowering the energy gap between the ground and excited states.

Alteration of the Terminal Heterocyclic Groups: The nature of the heterocyclic systems at the ends of the polymethine chain also plays a significant role. Modifying the aromatic structure of these groups, such as changing from an indolenine to a benz[e]indolenine ring (as is characteristic of Cy5.5 compared to Cy5), extends the π-conjugated system. nih.gov This extension results in a red shift of both the absorption and emission maxima. nih.gov Introducing various substituents into these aromatic heterocycles provides another avenue for fine-tuning the spectral properties. mdpi.com

Theoretical and Computational Modeling: The rational design of novel cyanine dyes is heavily supported by computational chemistry. chinesechemsoc.org Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to model the geometry and electron density distribution in both the ground and excited states. mdpi.com These calculations allow researchers to predict how structural changes will affect the HOMO-LUMO energy gap and, consequently, the absorption and fluorescence maxima, before undertaking complex synthesis. mdpi.comchinesechemsoc.org This predictive power accelerates the development of dyes with desired spectral characteristics for advanced applications. chinesechemsoc.org

The following table provides examples of how structural modifications influence the photophysical properties of cyanine dyes.

| Dye | Key Structural Feature | Absorption Max (λ_abs) | Emission Max (λ_em) |

| Cy5 | Pentamethine chain, indolenine nuclei | ~649 nm | ~664 nm |

| Cy5.5 | Pentamethine chain, benz[e]indolenine nuclei | ~673-675 nm glpbio.combroadpharm.com | ~693-707 nm glpbio.combroadpharm.com |

| Heptamethine Cyanine (e.g., Cy7) | Heptamethine chain | >700 nm | >750 nm |

| Thiazole Orange (TO) | Monomethine chain, benzothiazole and quinoline nuclei | ~501 nm | ~525 nm |

Note: Exact spectral maxima can vary depending on the solvent and local chemical environment.

Purification and Characterization Methodologies for Research-Grade Compounds

The synthesis of Cy5.5-carboxylic acid and its derivatives yields a crude product that contains unreacted starting materials, side products, and other impurities. Achieving the high purity required for research applications necessitates robust purification and characterization protocols.

Purification Methodologies

The goal of purification is to isolate the desired dye conjugate with a high degree of chemical purity. Due to the ionic nature and structural similarity of reaction components, chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a preparative (prep-HPLC) or semi-preparative format, is the most common and effective method for purifying cyanine dyes. nih.govrsc.org Reverse-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is typically used. The process involves injecting the crude reaction mixture onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of polar mobile phase (e.g., water and acetonitrile, often with an additive like trifluoroacetic acid) is then used to elute the components. The desired fluorescent product can be tracked with a UV-Vis or fluorescence detector and collected as a purified fraction. rsc.org

Column Chromatography: For some applications or initial cleanup, standard column chromatography can be employed. rsc.org This method uses a stationary phase like silica (B1680970) gel, and a solvent system is chosen to separate the desired compound from impurities based on polarity. google.com For instance, a solvent mixture of propanol, acetic acid, and water has been used to separate Cy5.5 products on a thin-layer chromatography (TLC) plate, a technique often used to determine the optimal solvent system for column chromatography. google.com

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For dye-oligonucleotide or dye-peptide conjugates, PAGE can be an effective purification method. nih.gov This technique separates molecules based on their size and charge, allowing for the efficient removal of unreacted dye from the labeled biomolecule. nih.gov

Characterization Methodologies

Once purified, the identity and purity of the Cy5.5-carboxylic acid methyl ester must be confirmed. A combination of spectroscopic techniques is used for comprehensive characterization.

Mass Spectrometry (MS): This technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which is used to confirm its molecular weight and elemental composition. researchgate.net Electrospray ionization (ESI) is a common method for analyzing cyanine dyes, and high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR spectroscopy are powerful tools for elucidating the exact chemical structure of the synthesized dye. google.com The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum provide detailed information about the arrangement of atoms in the molecule, confirming the structure of the heterocyclic rings, the polymethine chain, and the carboxylic acid methyl ester group. google.com

UV-Visible and Fluorescence Spectroscopy: These techniques are used to confirm the photophysical properties of the purified dye. mdpi.com An absorption spectrum is recorded to determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light. mdpi.comapexbt.com A fluorescence emission spectrum is also recorded to determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process. mdpi.comapexbt.com These data confirm that the dye has the expected spectral characteristics for its intended application.

The following table summarizes typical characterization data for a non-sulfonated Cy5.5-carboxylic acid derivative.

| Parameter | Typical Value / Method | Reference |

| Molecular Formula | C₄₀H₄₃ClN₂O₂ | broadpharm.comapexbt.com |

| Molecular Weight | 619.23 g/mol | apexbt.com |

| Mass Spectrometry | ESI-MS to confirm m/z | researchgate.net |

| ¹H NMR | Spectrum confirms protons on aromatic rings, polymethine chain, and alkyl chain | google.com |

| Absorption Maximum (λ_abs) | ~673-684 nm | broadpharm.comapexbt.com |

| Emission Maximum (λ_em) | ~707-710 nm | broadpharm.comapexbt.com |

| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | broadpharm.comapexbt.com |

| Purity (by HPLC) | >95% | broadpharm.com |

Conjugation Chemistry and Bioconjugate Design with Cy5.5carboxylicacids Methyl

Chemical Reaction Mechanisms for Bioconjugation via Carboxylic Acid

The conjugation of Cy5.5 carboxylic acid to biomolecules is predominantly achieved through the formation of a stable amide bond. This requires a chemical strategy to first "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine groups on the target molecule.

The most common and robust method for conjugating a carboxylic acid-functionalized dye to a biomolecule is through a two-step, carbodiimide-mediated coupling reaction that generates an N-hydroxysuccinimide (NHS) ester intermediate. thermofisher.com

The process begins with the reaction of the Cy5.5 carboxylic acid with a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). thermofisher.comnih.gov EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophile, such as a primary amine. thermofisher.com

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. thermofisher.comnih.gov The NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable Cy5.5-NHS ester. thermofisher.comabpbio.com This amine-reactive NHS ester can then be purified and stored or reacted directly with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) at a physiological or slightly alkaline pH (typically 7.2-8.5). aatbio.cominterchim.frmedchemexpress.comlumiprobe.com The amine attacks the ester, forming a stable amide bond and releasing NHS as a byproduct. thermofisher.com This EDC/NHS coupling chemistry is a cornerstone of bioconjugation, enabling the creation of well-defined fluorescent probes. nih.gov

While the primary reactivity of Cy5.5 carboxylic acid is centered on amide bond formation, the principles of orthogonal chemistry can be applied to create more complex, multifunctional bioconjugates. "Click chemistry" refers to a class of reactions that are rapid, high-yield, and bio-orthogonal, meaning their components react selectively with each other without interfering with native biological functionalities. nih.govnih.gov

A carboxylic acid itself does not directly participate in the most common click reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov However, the carboxylic acid group on Cy5.5 can be used as an attachment point to introduce a click-reactive handle. For instance, the Cy5.5-COOH could be conjugated to a molecule that also possesses an azide (B81097) or alkyne group. This creates a dual-functionalized Cy5.5 probe that can be attached to a primary biomolecule via standard amide coupling, while the click handle remains available for a secondary, orthogonal ligation with a complementary click partner. lumiprobe.com This strategy allows for the stepwise and highly controlled assembly of complex molecular tools for advanced biological applications. acs.org

Strategies for Labeling Biomolecules

The conversion of Cy5.5 carboxylic acid into its amine-reactive NHS ester form is the gateway to labeling a diverse range of biological molecules. abpbio.combroadpharm.comlumiprobe.com

Proteins and peptides are rich in primary amines, primarily on the side chains of lysine residues and at the N-terminus, making them ideal targets for labeling with Cy5.5-NHS ester. interchim.frnih.gov The reaction is typically performed in a buffer at pH 8.3-8.5, which is a compromise to ensure the amine groups are deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester. interchim.frlumiprobe.com

The efficiency of labeling and the final dye-to-protein (D/P) ratio can be controlled by adjusting the molar excess of the Cy5.5-NHS ester relative to the protein. aatbio.comacebiolab.com Optimal D/P ratios are critical; while higher ratios can increase signal intensity, over-labeling can potentially compromise the protein's biological activity or lead to fluorescence quenching. aatbio.com For most antibodies, a D/P ratio of 2 to 10 is often recommended. aatbio.com Following the reaction, purification, typically by size-exclusion chromatography, is necessary to remove any unreacted, free dye. This methodology has been successfully used to label a wide variety of proteins and peptides for applications in fluorescence microscopy, electrophoresis, and in vivo imaging. nih.govnih.govresearchgate.net

Table 1: Examples of Cy5.5-Peptide Conjugates and Applications

| Peptide/Protein Target | Conjugation Chemistry | Application | Key Findings | Reference(s) |

| Cyclo(RGDyK) Peptide | Cy5.5-NHS ester reacts with the ε-amino group of lysine. | In vivo tumor imaging targeting αvβ3 integrin. | The conjugate showed high and specific accumulation in αvβ3-positive glioblastoma tumors in mice. | nih.gov |

| TAT Peptide Fragment (YARVRRRGPRR) | Cy5-NHS ester conjugated to a TAT-PLHSpT peptide. | In vivo tumor imaging. | The conjugate demonstrated significant uptake in tumor cells, with the highest tumor-to-muscle ratio at 6 hours post-injection. | researchgate.netscispace.com |

| NGR Peptide | Cy5.5 conjugated to a cyclic NGR peptide. | Tumor neovasculature imaging targeting aminopeptidase (B13392206) N (CD13). | The probe selectively accumulated in CD13-positive tumors, allowing for clear visualization via fluorescence imaging. | researchgate.net |

| MMP-Cleavable Peptide | Cy5.5 and a quencher (BHQ-3) attached to a peptide substrate for MMP-13. | Activatable probe for detecting MMP activity in tumors. | The probe's fluorescence increased significantly upon cleavage by MMPs, enabling detection of enzyme activity in vitro and in tumor models. | nih.gov |

Labeling of oligonucleotides and nucleic acids with Cy5.5 is typically achieved by first incorporating a nucleophilic handle into the nucleic acid structure during synthesis. sigmaaldrich.com The most common approach is to synthesize an oligonucleotide with a primary amine group at one of its termini (e.g., the 5' or 3' end) or attached to a specific base. abpbio.comsigmaaldrich.com This is accomplished using a special phosphoramidite (B1245037) building block called an "amino-modifier."

Once the amine-modified oligonucleotide is synthesized and purified, it can be readily conjugated with Cy5.5-NHS ester using the same fundamental chemistry as protein labeling. abpbio.comsigmaaldrich.com The reaction is performed in a buffer, often sodium bicarbonate or borate (B1201080) at pH ~8.5, to facilitate the nucleophilic attack of the amine on the NHS ester. interchim.frsigmaaldrich.com This creates a stable amide linkage, permanently attaching the Cy5.5 dye to the oligonucleotide. bioacts.com These labeled probes are essential tools for a variety of molecular biology techniques, including blot hybridizations and fluorescence in situ hybridization (FISH), allowing for the sensitive detection and visualization of specific DNA or RNA sequences. nih.govresearchgate.net

Table 2: Common Strategies for Nucleic Acid Labeling

| Nucleic Acid Type | Modification Strategy | Coupling Partner | Purpose | Reference(s) |

| DNA Probes | 5'-Amino-Modifier C6 incorporated during synthesis. | Cy5.5-NHS Ester | Southern and Northern blot hybridization. | nih.govsigmaaldrich.com |

| DNA/RNA | Incorporation of amine-modified nucleotides. | Cy5.5-NHS Ester | General labeling for hybridization, FISH, microarrays. | abpbio.comsigmaaldrich.com |

| Nucleic Acids | Covalent attachment via a reactive alkylating group on the label. | Label IT® Reagent (proprietary) | Non-destructive labeling for hybridization and detection. | mirusbio.com |

Cell-penetrating peptides (CPPs) are short peptides, often rich in cationic amino acids like arginine, that can translocate across the plasma membrane of cells. dovepress.comfrontiersin.org This property makes them excellent vehicles for delivering molecular cargo, including fluorescent dyes, into cells. dovepress.com By conjugating Cy5.5 to a CPP, researchers can create powerful probes for tracking cellular processes and assessing the delivery of therapeutic agents. frontiersin.orgnih.gov

The synthesis of Cy5.5-CPP conjugates typically involves the reaction of a Cy5.5-NHS ester with an amine group on the peptide, such as the N-terminus or the side chain of a lysine residue. nih.govmdpi.com For example, fragments of the HIV-1 trans-activator of transcription (TAT) peptide are widely used CPPs. researchgate.netnih.gov A Cy5.5-TAT conjugate can be used to efficiently label the cytoplasm of cells for imaging studies. nih.gov In more advanced designs, known as activatable cell-penetrating peptides (ACPPs), the CPP's function is initially masked but can be "activated" by specific stimuli in a target environment, such as cleavage by tumor-associated enzymes. nih.govrsc.orgmdpi.com These smart probes, labeled with Cy5.5, allow for targeted signal generation specifically in diseased tissues, enhancing imaging contrast and specificity. frontiersin.orgrsc.org

Design Principles of Linker Chemistry in Cy5.5Carboxylicacids(methyl) Probes

The selection of an appropriate linker is paramount in the design of Cy5.5-based bioconjugates. The linker not only serves as a physical spacer between the dye and the biomolecule but also actively modulates the properties of the conjugate.

Impact of Linker Length and Composition on Bioconjugate Behavior

The length and chemical makeup of the linker have been shown to have a profound effect on the in vitro and in vivo performance of bioconjugates. acs.org Longer linkers can provide more conformational flexibility, which may be advantageous for certain applications by allowing for better interaction between the targeting moiety and its receptor. mdpi.com For instance, in the context of siRNA conjugates, increasing the length of a cholesterol-based linker led to a higher accumulation of the conjugate in cells. researchgate.net

Research on MMP-12 selective probes demonstrated that both the dye structure and the linker length significantly impact blood clearance rates and biodistribution in vivo. acs.org This highlights the necessity of optimizing linker length to achieve suitable pharmacokinetics for imaging applications. acs.org For example, a study comparing different linkers for Cy5.5 probes found that a dimeric GEBP11 peptide linker showed prolonged and stronger near-infrared (NIR) signals at tumor sites compared to its monomeric counterpart, suggesting that linker composition can enhance target accumulation. researchgate.net

Furthermore, the composition of the linker can influence the photophysical properties of the cyanine (B1664457) dye itself. The addition of a linker can increase the rigidity of the dye molecule, leading to a decrease in photoisomerization and an increase in fluorescence lifetime. mdpi.com The interaction between the dye and the linker can also be influenced by the solvent properties, with changes in ionic strength affecting the absorbance spectrum of the conjugate. mdpi.com

Table 1: Effect of Linker Length on Cellular Accumulation of siRNA Conjugates researchgate.net

| Conjugate | Linker Length | Accumulation (molecules/cell) |

| Ch3-siRNA | Short | 38 x 10⁶ |

| Ch6-siRNA | Medium | 73 x 10⁶ |

| Ch12-siRNA | Long | 140 x 10⁶ |

| Ch3/A-siRNA | Short | 19 x 10⁶ |

| Ch6/A-siRNA | Medium | 66 x 10⁶ |

| Ch12/A-siRNA | Long | 90 x 10⁶ |

This table illustrates the general trend that increasing linker length can lead to higher cellular uptake of siRNA conjugates.

Influence of Linkers on Target Recognition and Specificity

The linker can sterically hinder or facilitate the interaction between the targeting biomolecule and its biological target. A poorly designed linker can obstruct the binding site of a protein or antibody, thereby reducing the affinity and specificity of the probe. researchgate.net Conversely, an appropriately designed linker can position the targeting moiety for optimal binding.

Studies have shown that the choice of linker can significantly affect the targeting specificity of a probe. For example, in the development of probes for G-quadruplex DNA, different conjugation methods and the resulting linkers were found to potentially alter the binding and stabilization of the target. acs.org Similarly, research on photoaffinity linkers revealed that different linker structures bind to distinct sets of proteins, emphasizing the importance of linker choice in minimizing non-specific binding and correctly identifying target proteins. acs.org

In some cases, the linker itself can be designed to be "bio-orthogonal," meaning it does not interact with biological systems, thus preserving the targeting specificity of the conjugated biomolecule. researchgate.net The development of heterobifunctional linkers, which possess two different reactive groups, allows for precise and selective conjugation, further enhancing the specificity of the final bioconjugate. d-nb.inforesearchgate.net

Table 2: Comparison of Targeting Probe Signal-to-Background Ratios researchgate.net

| Probe Group | Signal-to-Background Ratio (Relative to GEBP11-Cy5.5) |

| Click Probe | 3.8x |

| Non-click Probe | 1.46x |

| GEBP11-Cy5.5 | 1x |

This table demonstrates how a "click" chemistry-based linker can significantly improve the signal-to-background ratio, indicating enhanced targeting specificity.

Modulating Bioconjugate Polarity and Solubility

Incorporating polar or hydrophilic moieties into the linker is a common strategy to improve the water solubility of the entire conjugate. acs.orgnih.gov For example, the introduction of sulfonic acid groups or polyethylene (B3416737) glycol (PEG) chains into the linker can prevent aggregation and enhance solubility. d-nb.infoacs.org A study on antibiotic-Cy5 conjugates demonstrated that tuning the polarity of the Cy5 dye through linker modification was key to achieving highly selective labeling of binding sites. nih.gov

The symmetrical distribution of charged functional groups within the linker can also contribute to improved in vivo pharmacokinetics. nih.gov Furthermore, modifying the substituents on the cyanine dye itself, in conjunction with the linker design, can alter the hydrophobicity/hydrophilicity and subsequently influence the properties of the bioconjugate. acs.org For example, conjugating Cy5.5 to PEG has been shown to prevent its accumulation in placental tissues, likely due to a size-exclusion mechanism. reading.ac.uk

Spectroscopic Characterization and Advanced Photophysical Analysis

Fluorescence Spectroscopy of Cy5.5Carboxylicacids(methyl) Conjugates

The cyanine (B1664457) dye Cy5.5, a derivative of Cy5, exhibits distinct spectral properties characterized by absorption and emission in the near-infrared (NIR) region. The core structure of Cy5.5 features an extended polymethine chain compared to Cy5, which results in a bathochromic (red) shift of its spectra. researchgate.net The additional benzene (B151609) ring in Cy5.5 extends the π-conjugation system, contributing to this shift. researchgate.net

The excitation and emission maxima of Cy5.5 can vary slightly depending on the solvent and its conjugation to biomolecules. For the free carboxylic acid form, typical excitation maxima are reported around 673-684 nm, with corresponding emission maxima at approximately 707-710 nm. lumiprobe.combroadpharm.comapexbt.com The molar extinction coefficient is notably high, in the range of 198,000 to 209,000 L·mol⁻¹·cm⁻¹, indicating strong light absorption capabilities. lumiprobe.combroadpharm.com When conjugated, for instance to DNA, the ground state bleaching and stimulated emission for Cy5.5 monomer peak around 700 nm. researchgate.net

The environment surrounding the dye can influence its spectral properties. For instance, the binding of Cy5.5 to biomolecules can lead to shifts in the absorption and emission spectra. cambridge.org This sensitivity to the local environment can be utilized for various sensing applications.

A summary of the typical spectroscopic properties of Cy5.5 carboxylic acid is presented in the table below.

| Property | Value |

| Excitation Maximum (nm) | 673 - 684 lumiprobe.combroadpharm.comapexbt.com |

| Emission Maximum (nm) | 707 - 710 lumiprobe.combroadpharm.comapexbt.com |

| Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 198,000 - 209,000 lumiprobe.combroadpharm.com |

This table provides a general range for the spectroscopic properties of Cy5.5 carboxylic acid. Specific values may vary based on experimental conditions and conjugation.

The fluorescence lifetime of a fluorophore is a critical parameter that describes the average time it spends in the excited state before returning to the ground state via fluorescence emission. For cyanine dyes like Cy5.5, the fluorescence lifetime is influenced by various factors, including the molecular environment and the presence of quenchers.

Studies on related cyanine dyes like Cy5 have shown that conjugation to biomolecules such as DNA or proteins can alter the fluorescence lifetime. cambridge.org For instance, the lifetime of Cy5 was observed to increase when bound to immunoglobulin G. cambridge.org While specific lifetime data for Cy5.5 carboxylic acid (methyl) is not abundant in the provided search results, the general principles observed for Cy5 are applicable. The attachment to a larger molecule can restrict conformational changes, such as cis-trans isomerization, which is a non-radiative decay pathway. cambridge.org This restriction can lead to an increase in fluorescence lifetime.

The fluorescence lifetime of cyanine dyes can be modulated by various substances. Triplet state quenchers, such as cyclooctatetraene (B1213319) (COT) and Trolox, can reduce the population of the long-lived triplet state, which is a precursor to photobleaching. rsc.orgnih.gov This quenching process returns the fluorophore to the singlet ground state, potentially affecting the observed fluorescence lifetime dynamics by minimizing excursions to dark states. nih.gov For example, direct conjugation of COT to Cy5 has been shown to dramatically reduce the lifetime of the Cy5 triplet state. nih.gov

The table below summarizes factors that can modulate the fluorescence lifetime of Cy5.5.

| Modulator | Effect on Fluorescence | Mechanism |

| Biomolecule Conjugation | Can increase lifetime cambridge.org | Restriction of non-radiative decay pathways (e.g., photoisomerization) cambridge.org |

| Triplet State Quenchers (e.g., COT, Trolox) | Reduces blinking and can indirectly affect apparent "on-time" rsc.orgnih.gov | Depopulation of the triplet state, returning the dye to the ground state nih.gov |

| Molecular Oxygen | Can quench the triplet state nih.gov | Interaction with the excited triplet state nih.gov |

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of Cy5.5 carboxylic acid is reported to be approximately 0.2. lumiprobe.combroadpharm.comapexbt.com This value is comparable to that of the parent dye, Cy5, which has a quantum yield of around 0.27 in PBS. aatbio.comlumiprobe.com

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). Given the high extinction coefficient of Cy5.5 (around 209,000 M⁻¹cm⁻¹), it is considered a very bright dye, which is advantageous for imaging applications. broadpharm.com

The quantum yield of cyanine dyes can be influenced by their molecular environment. researchgate.net For instance, conjugation to biomolecules can affect the quantum yield. cambridge.org The rigidity of the environment can play a significant role; for example, tethering Cy5 to DNA has been shown to increase its fluorescence quantum yield and lifetime by restricting motion. nih.gov

The table below presents the key parameters related to the brightness of Cy5.5 carboxylic acid.

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (Φ) | ~0.2 | lumiprobe.combroadpharm.comapexbt.com |

| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | broadpharm.com |

It's important to note that while the intrinsic quantum yield is a key factor, the effective brightness in an imaging experiment is also determined by the photostability of the dye.

Dynamics of Photophysical Processes

Cyanine dyes, including Cy5.5, can undergo trans-cis isomerization around the polymethine chain upon photoexcitation. cambridge.orgnih.gov This process leads to the formation of a non-emissive or weakly emissive "dark state," which can significantly impact imaging fidelity. nih.gov The cis-isomer typically has a red-shifted absorption compared to the fluorescent trans-isomer. nih.gov

The dynamics of photo-isomerization are influenced by the local environment. cambridge.org For instance, the viscosity of the solvent and steric hindrance upon conjugation to biomolecules can affect the rate of isomerization. cambridge.org Restricting the ability of the dye to isomerize, for example by attachment to DNA, can lead to an increase in fluorescence quantum yield and lifetime. nih.gov The activation energy for photoisomerization is generally higher for longer-chain cyanines like Cy5.5 compared to shorter-chain ones like Cy3, making them inherently less prone to this process. cambridge.orgresearchgate.net

The formation of these photo-isomeric dark states can cause fluorescence blinking, where the emission switches on and off. aip.org This blinking can be problematic for single-molecule imaging and quantitative fluorescence measurements, as it can be mistaken for changes in the biological system being studied. aip.org However, the ability to switch between fluorescent and dark states is also exploited in advanced imaging techniques like stochastic optical reconstruction microscopy (STORM). cambridge.org

Interestingly, the cis-photoisomer can be photoreverted back to the fluorescent trans-state by co-illumination with a red-shifted light source that is on-resonance with the dark state's absorption. nih.gov This optical modulation of fluorescence can be used to enhance detection sensitivity and recover fluorescence signals from high background environments. nih.gov

Photostability, the ability of a fluorophore to resist photochemical destruction (photobleaching) upon exposure to light, is a critical parameter for fluorescence imaging. The primary pathway for photobleaching in cyanine dyes often involves the excited triplet state. rsc.orgnih.gov This long-lived state can react with molecular oxygen to generate reactive oxygen species (ROS), which can then degrade the fluorophore. rsc.orgnih.gov

Several strategies have been developed to enhance the photostability of cyanine dyes like Cy5.5:

Triplet State Quenchers: Covalently linking triplet state quenchers (TSQs) such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox in close proximity to the fluorophore is a highly effective strategy. nih.govnih.govnih.gov These agents depopulate the excited triplet state, returning the dye to the ground state before it can undergo photodegradation. nih.gov For instance, linking COT to Cy5 has been shown to dramatically increase the number of photons emitted before photobleaching. nih.gov The effectiveness of a particular TSQ can vary depending on the specific cyanine dye, suggesting that factors like redox potentials and triplet energy levels are important. nih.gov

Reducing Environmental Reactivity: The local environment can significantly impact photostability. For example, the presence of certain chemical linkers can affect photobleaching rates. acs.org Thioether linkages, commonly used in bioconjugation, have been shown to increase photobleaching compared to more stable amide linkers. acs.org

Scaffolding and Encapsulation: Incorporating the dye into a protective scaffold, such as a polypeptide copolymer, can enhance photostability. acs.org This approach can also improve biocompatibility. acs.org

Chemical Modification: Modifications to the dye structure itself can improve photostability. For example, creating more rigid dye structures can limit conformational changes that might lead to degradation pathways. snmjournals.org

The table below summarizes key strategies for enhancing the photostability of Cy5.5.

| Strategy | Mechanism | Example |

| Triplet State Quenching | Depopulation of the excited triplet state nih.gov | Covalent linkage of COT, NBA, or Trolox nih.govnih.gov |

| Optimized Conjugation Chemistry | Avoiding linkages prone to degradation acs.org | Using amide linkers instead of thioether linkages acs.org |

| Protective Scaffolding | Shielding the dye from reactive species acs.org | Conjugation to a polypeptide copolymer acs.org |

| Structural Rigidification | Limiting conformational flexibility snmjournals.org | Modifying the polymethine chain snmjournals.org |

Effects of Local Environment on Fluorescence Properties (e.g., metallic nanostructures)

The fluorescence characteristics of Cy5.5 are highly sensitive to its local environment. A particularly significant effect is observed when the dye is in proximity to metallic nanostructures, a phenomenon known as metal-enhanced fluorescence (MEF). This interaction can lead to substantial improvements in the dye's performance, including increased quantum yield, enhanced photostability, and reduced fluorescence lifetime.

The interaction between the fluorophore and the metallic nanoparticle is complex and highly distance-dependent. When a fluorophore like Cy5.5 is very close to a metal surface (typically <5 nm), its fluorescence is often quenched due to energy transfer to the metal. nih.govnih.gov However, at slightly larger, optimal distances (around 5-20 nm), the fluorophore can interact with the localized surface plasmon resonance (LSPR) of the nanoparticle. nih.govresearchgate.net This interaction leads to two primary effects: an increase in the local electric field experienced by the dye, which enhances its excitation rate, and a modification of its radiative decay rate, allowing it to emit photons more efficiently. rsc.org

Research using the closely related Cy5 dye has demonstrated these effects with various metallic nanostructures:

Silver Nanoparticles: Single Cy5 molecules bound to 50 nm silver nanoparticles have shown an average of 15-fold greater brightness compared to free dye molecules. nih.gov This enhancement is accompanied by a shortened fluorescence lifetime, a hallmark of MEF. nih.govnih.gov The size of the silver particle is critical, with the highest enhancement for Cy5-DNA conjugates observed for particles in the 50 to 70 nm diameter range. nih.gov

Silver Island Films (SIFs): When Cy5-labeled DNA was spotted onto glass slides coated with SIFs, a maximum fluorescence enhancement of 28-fold was observed compared to standard glass substrates. nih.govoup.com These SIFs also reduce the random blinking of single Cy5 molecules and improve their photostability. researchgate.netscilit.comresearchgate.net

Gold Nanoparticles (AuNPs): While gold nanoparticles can also enhance fluorescence, they have also been shown to quench Cy5 fluorescence, a process dominated by the suppression of the radiative decay rate. nih.govcleanenergywiki.org However, systems using gold nanobipyramids (Au NBPs) have been designed where the initial quenching of Cy5.5 is reversed upon a specific binding event, using the MEF effect as a "turn-on" signal with high sensitivity. rsc.org

Coupled and Core-Shell Nanostructures: The electric field can be significantly amplified in the gap between two coupled nanoparticles. By placing Cy5 in the gap of coupled Au@Ag core-shell nanospheres, a fluorescence enhancement of up to 100-fold has been achieved. acs.org A recent diagnostic platform for the influenza A virus utilized probes made of a gold nanorod (GNR) core, a mesoporous silica (B1680970) shell (mSiO2), and the Cy5 fluorophore, leveraging MEF for highly sensitive detection. the-microbiologist.com

These findings highlight that the local nano-environment can be engineered to dramatically improve the photophysical output of cyanine dyes, boosting signal intensity and stability for high-sensitivity applications.

Interactive Data Table: Metal-Enhanced Fluorescence of Cyanine Dyes

Advanced Spectroscopic Methodologies in Research

The complex photophysics of Cy5.5, involving transient states and environmental sensitivity, has been investigated using a suite of advanced spectroscopic techniques. These methods provide insights into the molecular dynamics that are averaged out in conventional ensemble measurements.

Single Molecule Spectroscopy (SMS) Applications

Single Molecule Spectroscopy (SMS) allows for the observation of individual Cy5.5 molecules, revealing heterogeneities and dynamic processes that are hidden in ensemble measurements. nih.gov A primary application is in single-molecule Förster Resonance Energy Transfer (smFRET), where pairs of dyes, such as Cy3.5 and Cy5.5, are used to measure distances and conformational changes in biomolecules like DNA and nucleosomes in real-time. oup.com

SMS studies have been crucial in characterizing the photophysical behavior of individual cyanine dye molecules. For instance, the fluorescence lifetime of a single Cy5-dCTP molecule was found to be highly dependent on its immobilization strategy, increasing from ~1 ns on a glass surface to ~2 ns when embedded in a film. nih.gov SMS also reveals that the fluorescence signal from a single molecule is not constant but exhibits "blinking" (reversible transitions to dark states) and eventual "photobleaching" (irreversible destruction). nih.gov These studies provide unique information about how the local environment affects the dye's photophysics. nih.gov For example, proximity to silver nanoparticles has been shown at the single-molecule level to reduce blinking and increase the total number of photons emitted before photobleaching. nih.govscilit.com

Fluorescence Correlation Spectroscopy (FCS) in Photodynamic Studies

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluorescence fluctuations in a microscopic observation volume to determine parameters like concentration, diffusion coefficients, and kinetic rate constants. nih.gov For cyanine dyes like Cy5, FCS has been instrumental in characterizing their photodynamics, particularly the processes of photoinduced isomerization and intersystem crossing to the triplet state. google.com

Upon excitation, the Cy5 molecule, which normally exists in an all-trans conformational state, can isomerize to a less fluorescent cis state. google.com This trans-cis isomerization is a major cause of fluorescence blinking and represents a significant photodynamic process. researchgate.netgoogle.com FCS experiments can directly measure the rates of both the photoinduced isomerization and the thermal back-isomerization. google.com Studies have shown that under typical excitation conditions used in sensitive fluorescence spectroscopy, a photostationary equilibrium is established where up to 50% of Cy5 molecules can be in the weakly fluorescent cis state, effectively halving the potential fluorescence signal. google.com This information is critical for accurately interpreting fluorescence intensity data in quantitative applications.

Transient-State (TRAST) Excitation-Modulation Spectroscopy

Transient-State (TRAST) spectroscopy is a complementary technique to FCS for studying transient dark states. rsc.orgnih.gov In TRAST, the sample is illuminated with a modulated excitation source (e.g., a train of rectangular pulses), and the time-averaged fluorescence is recorded as a function of the modulation parameters. researchgate.net By analyzing how the fluorescence intensity changes with the pulse duration and frequency, one can extract information about the population and lifetimes of transient states like triplet states and photoisomers. nih.govresearchgate.net

TRAST has been particularly insightful when applied to Cy5. rsc.orgscilit.com It is sensitive enough to characterize the kinetics of fluorophore blinking and has been used in combination with FCS to build comprehensive models of Cy5's photophysics. nih.govacs.org This combined approach has provided strong evidence for the existence of multiple non-emissive and emissive states. nih.gov

Spectrofluorimetric Analysis of Emissive States

While techniques like FCS and TRAST are excellent for studying transitions to dark states, combining them with spectrofluorimetry provides direct information about the nature of emissive states. A technique known as spectral-TRAST involves recording the full fluorescence emission spectrum of the dye under different TRAST excitation conditions. rsc.orgnih.gov

By applying this method to Cy5, researchers have been able to deconstruct the total fluorescence into contributions from different molecular states. nih.gov These experiments have provided compelling evidence for a second, red-shifted emissive state of Cy5. rsc.orgnih.govscilit.com This state is believed to be a double-photo-isomerized form that is populated from a mono-isomerized dark state. acs.org Spectral-TRAST measurements show a clear relative increase in the longer-wavelength portion of the emission spectrum as the excitation pulse duration increases, which is consistent with the formation of this red-shifted emissive isomer. nih.gov This discovery, enabled by advanced spectrofluorimetric analysis, refines our understanding of the photophysics of pentamethine cyanine dyes and is crucial for their application in advanced fluorescence imaging. rsc.org

Interactive Data Table: Advanced Spectroscopic Analysis of Cyanine Dyes

Preclinical Molecular Imaging Applications and Methodologies

In Vitro Imaging Studies with Cy5.5-Derived Probes

In vitro studies are fundamental for the initial validation of newly developed Cy5.5-based imaging probes. These cell-based assays are crucial for confirming a probe's ability to enter cells, bind to its intended molecular target, and provide a quantifiable signal before advancing to more complex animal models.

A primary step in probe validation is to determine if it can be taken up by cells and to identify its subcellular localization. This is typically achieved by incubating cultured cells with the Cy5.5-conjugated probe and visualizing the resulting fluorescence using techniques like confocal microscopy.

Research has demonstrated the cellular uptake of various Cy5.5-labeled probes across different cell lines. For instance, a probe designed to target Programmed Death-Ligand 1 (PD-L1), known as Cy5.5-A11, was incubated with human triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (H460), and melanoma (A375) cells, resulting in intense intracellular fluorescence. nih.gov Similarly, studies using Cy5.5-labeled nanoparticles have shown significant uptake in retinoblastoma (Y79) and liver cancer (Hep G2) cell lines. researchgate.netnih.gov Microscopic analysis revealed that in Y79 cells, the nanoparticles were primarily located in the cytoplasm. nih.gov The specific subcellular destination can vary; some cyanine (B1664457) dye-labeled oligonucleotides have been reported to accumulate in mitochondria. nih.gov

| Cell Line | Cy5.5-Based Probe | Observed Cellular Localization | Reference |

| MDA-MB-231 | Cy5.5-A11 Peptide | Intracellular | nih.gov |

| H460 | Cy5.5-A11 Peptide | Intracellular | nih.gov |

| A375 | Cy5.5-A11 Peptide | Intracellular | nih.gov |

| Y79 | Cy5.5-labeled Nanoparticles | Cytoplasm | nih.gov |

| Hep G2 | Cy5.5-labeled Nanoparticles | Intracellular | researchgate.net |

Ensuring that a probe binds specifically to its intended target is critical for accurate molecular imaging. Target specificity is commonly assessed using competition assays and control cell lines. In a competition assay, cells are co-incubated with the fluorescent probe and an excess of the unlabeled targeting molecule. A significant reduction in the fluorescence signal indicates that the probe and the unlabeled molecule are competing for the same binding site, thus confirming specificity.

The specificity of the Cy5.5-A11 probe for the PD-L1 receptor was confirmed through such methods. nih.gov The cellular uptake of Cy5.5-A11 was effectively inhibited when cells were co-incubated with unlabeled A11 peptide. nih.gov Furthermore, using cells where the PD-L1 gene was knocked down via shRNA resulted in a substantially reduced fluorescent signal compared to control cells, directly demonstrating that the probe's accumulation is dependent on the presence of its target. nih.gov Similarly, the specificity of Cy5-labeled cytokines for their receptors has been demonstrated by showing that binding is only competed by the corresponding unlabeled cytokine. nih.gov These approaches are standard for validating the on-target activity of a molecular imaging probe. nih.govnih.gov

| Probe | Target | Method of Specificity Assessment | Outcome | Reference |

| Cy5.5-A11 | PD-L1 | Competition with unlabeled A11 peptide | Efficiently inhibited probe uptake | nih.gov |

| Cy5.5-A11 | PD-L1 | Use of PD-L1 knockdown (shRNA) cells | Markedly reduced fluorescence signal | nih.gov |

| [Cy5]leptin | Leptin Receptor | Competition with unlabeled leptin | Demonstrated specific interaction | nih.gov |

| [Cy5]IL-6 | IL-6 Receptor | Competition with unlabeled IL-6 | Demonstrated specific interaction | nih.gov |

Beyond qualitative visualization, it is often necessary to quantify the amount of probe taken up by cells. This allows for a more rigorous comparison between different probes, cell lines, or experimental conditions. Flow cytometry is a powerful technique for this purpose, as it can measure the mean fluorescence intensity (MFI) from thousands of individual cells, providing a robust statistical analysis of probe uptake. researchgate.net

Another common method involves quantifying the fluorescence signal from microscopy images. Software can be used to measure the intensity of the Cy5.5 signal within defined cellular regions, providing data on the relative concentration of the probe in different compartments. researchgate.net For example, a quantitative analysis of fluorescence signals was used to compare the uptake of different Cy5.5-labeled nanoparticle formulations in Hep G2 cells under various conditions. researchgate.net These quantitative approaches are essential for optimizing probe design and understanding the dynamics of its interaction with cells.

In Vivo Preclinical Imaging in Animal Models

Following successful in vitro validation, Cy5.5-based probes are advanced to preclinical studies in animal models, typically mice, to assess their performance in a complex living system. Non-invasive optical imaging allows for the real-time visualization and quantification of biological processes. pnas.orgoncotarget.com

A major application of Cy5.5-conjugated probes is the targeted imaging of tumors in xenograft animal models. In these studies, human cancer cells are implanted in immunocompromised mice, and once tumors form, the probe is administered to visualize the lesion.

The Cy5.5-A11 probe, which targets PD-L1, has been used to successfully visualize xenografts of MDA-MB-231, H460, and A375 tumors. nih.govacs.org Imaging showed rapid accumulation of the probe in the tumors, with a clear signal distinguishable from surrounding tissue as early as 30 minutes post-injection and peaking at 2 hours. nih.govacs.org Another peptide-based probe, Cy5.5-GX1, was shown to specifically target vasculature in a BGC-823 gastric cancer xenograft model. optica.org Probes targeting the αvβ3 integrin, which is overexpressed in many tumors, have also been developed by conjugating Cy5.5 to RGD peptides, enabling clear visualization of U87MG tumor xenografts. mdpi.com These studies highlight the utility of Cy5.5-based probes for the sensitive and specific detection of tumors in vivo. nih.govoptica.orgmdpi.com

| Probe | Target/Process | Animal Model | Imaging Outcome | Reference |

| Cy5.5-A11 | PD-L1 | MDA-MB-231, H460, A375 xenografts | Rapid and specific tumor accumulation | nih.govacs.org |

| Cy5.5-GX1 | Tumor Vasculature | BGC-823 xenograft | Specific tumor targeting | optica.org |

| Cy5.5-c(RGDyK) | Integrin αvβ3 | U87MG xenograft | Visualization of integrin-positive tumor | mdpi.com |

| Annexin V-Cy5.5 | Apoptosis | Drug-sensitive tumor model | 10-fold signal increase in treated tumors | pnas.org |

Molecular imaging with targeted probes offers a powerful method to non-invasively monitor dynamic biological changes, such as the response of a tumor to therapy. nih.gov By using a probe that binds to a specific molecular target, it is possible to assess whether a drug is successfully modulating that target.

A key example is the use of an Annexin V-Cy5.5 conjugate to image apoptosis (programmed cell death), a common outcome of successful chemotherapy. pnas.org In a preclinical study, mice with drug-sensitive tumors treated with chemotherapy showed a 10-fold increase in the fluorescence signal from the Annexin V-Cy5.5 probe compared to untreated or drug-resistant tumors. pnas.org This signal increase corresponds to the externalization of phosphatidylserine on the surface of apoptotic cells, which is bound by Annexin V. This demonstrates that the probe can be used to quantitatively assess the therapeutic efficacy at a molecular level. pnas.org Similarly, probes like Cy5.5-A11 are being developed with the goal of monitoring dynamic changes in the expression of therapeutic targets like PD-L1, which would be beneficial for guiding immunotherapy. nih.gov

Longitudinal Tracking of Molecular Events in Disease Models

The use of probes incorporating Cy5.5Carboxylicacids(methyl) is instrumental for the longitudinal, non-invasive monitoring of dynamic molecular and cellular events in preclinical disease models. This capability allows researchers to observe disease progression, therapeutic response, and underlying biological processes over time within the same living animal, providing critical insights into pathophysiology.

In oncology research, Cy5.5-conjugated probes are frequently used to track tumor growth and the development of tumor vasculature. For instance, a Cy5.5-labeled peptide, GX1, which targets tumor vasculature endothelium, has been used to monitor tumor angiogenesis in mouse models of glioblastoma. nih.gov Serial imaging allows for the visualization of the probe accumulating at the tumor site, with optimal tumor-to-background contrast observed at specific time points, enabling the tracking of vascular changes as the tumor develops. nih.gov Similarly, other peptide-based probes, such as a Cy5.5-labeled NGR-VEGI fusion protein, have demonstrated potential for the longitudinal monitoring of tumor response to anti-angiogenic therapies. snmjournals.org

Beyond oncology, these fluorescent probes are valuable for tracking immune responses. In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, T lymphocytes were labeled with a Cy5.5-Tat probe. nih.gov Near-infrared fluorescence imaging enabled the in vivo tracking of these labeled T cells infiltrating the brain. The temporal profile of the fluorescence signal directly correlated with the neurological impairment patterns of the disease, including the acute phase, remittance, and subsequent relapses, demonstrating the utility of this method for monitoring immune cell trafficking during neuroinflammation. nih.gov

The ability to repeatedly image the same subject reduces biological variability and the number of animals required for a study. This longitudinal approach provides a more complete understanding of the dynamics of molecular events that would be lost in studies relying on single-time-point, terminal tissue analysis.

Table 1: Examples of Longitudinal Tracking with Cy5.5 Probes in Disease Models

| Probe Name | Target | Disease Model | Molecular Event Tracked | Reference |

|---|---|---|---|---|

| Cy5.5-GX1 | Tumor Vasculature Endothelium | U87MG Glioblastoma | Tumor Angiogenesis | nih.gov |

| Cy5.5-NGR-VEGI | CD13 Receptor on Tumor Vasculature | HT-1080 Fibrosarcoma | Tumor Vasculature Development and Response to Therapy | snmjournals.org |

| Cy5.5-A11 | PD-L1 | Triple-Negative Breast Cancer, Non-Small Cell Lung Cancer, Melanoma | PD-L1 Protein Expression Dynamics | nih.gov |

| Cy5.5-ZEGFR:1907 | Epidermal Growth Factor Receptor (EGFR) | A431 Epidermoid Carcinoma | EGFR Expression and Probe Targeting | nih.govspiedigitallibrary.org |

Methodologies for Assessing Probe Biodistribution and Pharmacokinetics in Animal Systems

A critical component of preclinical probe evaluation is the detailed assessment of its biodistribution and pharmacokinetic profile. These studies determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the Cy5.5-labeled agent, which are essential for interpreting imaging results and evaluating probe efficacy and specificity.

The primary methodologies involve a combination of in vivo imaging and ex vivo analysis. Following systemic administration (typically intravenous injection) of the Cy5.5-conjugated probe, whole-body fluorescence imaging is performed at multiple time points. nih.govnih.gov This dynamic imaging captures the temporal distribution of the probe, showing its initial circulation, accumulation in target tissues (e.g., tumors), and clearance through excretory organs like the liver and kidneys. spiedigitallibrary.orgnih.gov

To quantify the pharmacokinetic parameters, such as circulation half-life, blood samples are collected at various intervals post-injection. The fluorescence intensity within these samples is measured, and the data are fitted to exponential decay models to calculate the elimination half-life. nih.govplos.org Furthermore, kinetic modeling can be applied to dynamic fluorescence imaging data from specific regions of interest (e.g., tumor vs. adjacent normal tissue) to derive quantitative parameters like the binding potential (Bp), which reflects receptor density and binding affinity. optica.orgspiedigitallibrary.org

Table 2: Common Methodologies for Probe Biodistribution and Pharmacokinetic Analysis

| Methodology | Description | Key Parameters Derived | Reference |

|---|---|---|---|

| In Vivo Dynamic Imaging | Sequential whole-body fluorescence imaging of animals at various time points post-probe injection. | Target accumulation kinetics, clearance pathways, tumor-to-background ratios. | nih.gov |

| Blood Sampling | Collection of blood at timed intervals to measure the concentration of the fluorescent probe in circulation. | Serum/blood elimination half-life. | nih.govplos.org |

| Kinetic Modeling | Application of mathematical models (e.g., Simplified Reference Tissue Model) to dynamic imaging data from regions of interest. | Binding potential (Bp), pharmacokinetic rate constants. | optica.orgspiedigitallibrary.org |

| Ex Vivo Organ Imaging | Dissection of organs and tissues at a terminal time point, followed by NIR fluorescence scanning to quantify probe accumulation. | Quantitative biodistribution (%ID/g), definitive tumor-to-organ ratios. | snmjournals.orgnih.govnih.gov |

Imaging Modalities Employing Cy5.5Carboxylicacids(methyl)

Near-Infrared (NIR) Fluorescence Imaging Techniques

Probes labeled with Cy5.5Carboxylicacids(methyl) are primarily utilized with near-infrared (NIR) fluorescence imaging techniques. This modality is particularly well-suited for in vivo small animal imaging due to the optical properties of tissues in the NIR window (approximately 650-900 nm). mdpi.comfrontiersin.org Within this spectral range, the absorption and scattering of light by endogenous biological components like hemoglobin and water are significantly reduced, and tissue autofluorescence is minimal. mdpi.com This leads to deeper tissue penetration of light (up to several millimeters) and a higher signal-to-background ratio compared to imaging with visible light fluorophores. mdpi.comlifetein.com

Cy5.5 has an excitation peak typically around 675 nm and an emission peak around 694 nm. nih.gov Preclinical imaging systems are equipped with specific filter sets to accommodate these wavelengths. For example, common systems like the IVIS series use an excitation filter in the range of 615-655 nm and an emission filter between 695-770 nm to capture the fluorescent signal from Cy5.5-labeled probes effectively. spiedigitallibrary.org

The technique involves illuminating the subject with excitation light and capturing the emitted longer-wavelength fluorescent photons with a sensitive cooled charge-coupled device (CCD) camera. snmjournals.org The resulting images provide a two-dimensional map of the probe's distribution. More advanced time-domain optical imaging systems can also be used, which not only measure fluorescence intensity but also the fluorescence lifetime, providing additional information about the probe's local environment. nih.govresearchgate.net These techniques are non-invasive, allowing for real-time visualization of biological processes. mdpi.com

Integration with Multimodal Imaging Platforms (e.g., optical imaging component in PET/SPECT/CT)

To overcome the limitations of standalone optical imaging, such as limited tissue penetration and difficulty in absolute quantification, Cy5.5 is often integrated into multimodal imaging platforms. snmjournals.org This involves creating dual-modality or trimodality probes that can be detected by both optical systems and other imaging modalities like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or Computed Tomography (CT). nih.govsnmjournals.org

The most common strategy is to develop PET/optical dual-modality probes. nih.gov This is achieved by conjugating a targeting molecule (e.g., an antibody or peptide) with both the Cy5.5 fluorophore and a chelator that can bind a positron-emitting radionuclide, such as 64Cu, 89Zr, or 124I. nih.govnih.gov

This integration offers synergistic advantages:

Fluorescence Imaging offers high spatial resolution for superficial tissues and is exceptionally useful for ex vivo validation of tissues, cells, and for applications like fluorescence-guided surgery, where real-time visual feedback is critical. nih.govmdpi.com

CT can be combined to provide a high-resolution anatomical reference, allowing the functional data from PET and fluorescence to be localized precisely within the body's structural context. plos.org

An example of this integration is the use of an anti-PSCA cys-minibody dual-labeled with 124I (for PET) and Cy5.5 (for optical imaging). nih.gov ImmunoPET scans showed specific uptake in prostate cancer xenografts, which was then confirmed at a finer level by ex vivo fluorescence imaging of the dissected tumors. nih.gov This complementary approach allows for a comprehensive evaluation of a molecular probe, from whole-body quantification to microscopic validation.

Table 3: Examples of Cy5.5 Integration in Multimodal Imaging Platforms

| Platform | Radionuclide/Contrast Agent | Targeting Moiety | Application | Reference |

|---|---|---|---|---|

| ImmunoPET/Fluorescence | 124I / 89Zr | Anti-PSCA cys-minibody | Prostate Cancer Imaging | nih.gov |

| PET/Fluorescence | 64Cu | Porphysomes | Prostate Cancer Imaging | nih.gov |

| PET/Fluorescence | 124I | cRGDY peptide-bearing C dots | Tumor Imaging (αvβ3 integrin) | researchgate.net |

Advanced Research Applications and Emerging Trends

Development of Theranostic Agents Incorporating Cy5.5 Carboxylic Acid (methyl) (Imaging Component)

Theranostics, a field that combines therapeutic and diagnostic capabilities in a single agent, has significantly benefited from the use of fluorescent dyes like Cy5.5. The incorporation of Cy5.5 carboxylic acid (methyl) as an imaging component allows for real-time monitoring of drug delivery, localization, and therapeutic efficacy.

Design of Dual-Function Probes for Simultaneous Imaging and Therapeutic Delivery